
3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol is a compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities . This compound, in particular, is characterized by the presence of a benzyl group, a methylpiperidine moiety, and an azetidin-3-ol core.
Preparation Methods
The synthesis of 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-6-methylpiperidine with an appropriate azetidinone precursor under specific reaction conditions . The reaction typically requires the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), to facilitate the formation of the azetidine ring. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol can be compared with other similar compounds, such as:
Azetidine-2-one: Another azetidine derivative with potential biological activities and applications in medicinal chemistry.
Piperidine derivatives: Compounds containing the piperidine ring, which are widely studied for their pharmacological properties.
Benzyl-substituted compounds: Compounds with a benzyl group, which are known for their diverse chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H24N2O |
|---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
3-(1-benzyl-6-methylpiperidin-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C16H24N2O/c1-13-6-5-9-15(16(19)11-17-12-16)18(13)10-14-7-3-2-4-8-14/h2-4,7-8,13,15,17,19H,5-6,9-12H2,1H3 |
InChI Key |
HPXRRLUYHHFCGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CC2=CC=CC=C2)C3(CNC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate](/img/structure/B11859711.png)

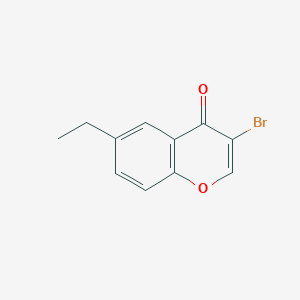
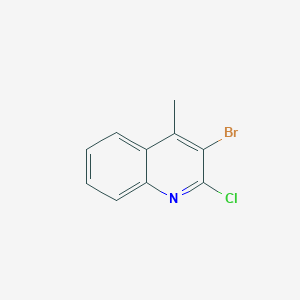


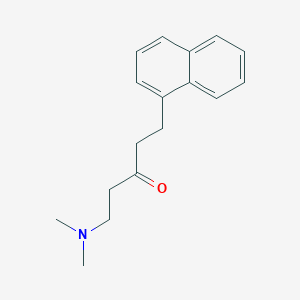


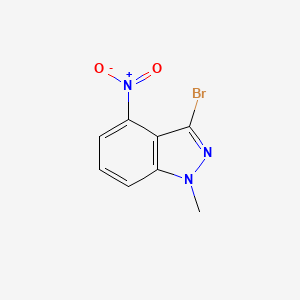
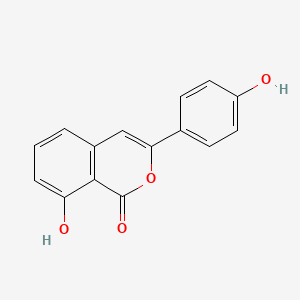
![2-Formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B11859784.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-(ethylamino)-2-methyl-](/img/structure/B11859786.png)
![1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11859808.png)
